1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl-
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Overview
Description
1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound containing three nitrogen atoms. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl- can be synthesized through the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired triazine derivative.
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine, N,N-dioctadecyl- often involves large-scale chemical processes that utilize the same trimerization reactions but on a much larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the triazine derivative into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in various industrial processes.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of herbicides and disinfectants.
Cyanuric Chloride: A key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N-dioctadecyl- is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications, such as in the formulation of surfactants and as a stabilizing agent in nanoparticle synthesis .
Properties
CAS No. |
630002-24-3 |
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Molecular Formula |
C39H78N6 |
Molecular Weight |
631.1 g/mol |
IUPAC Name |
2-N,2-N-dioctadecyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H78N6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(39-43-37(40)42-38(41)44-39)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H4,40,41,42,43,44) |
InChI Key |
FOBMNIGECKKRTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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